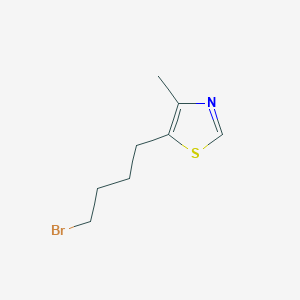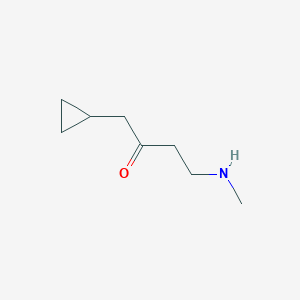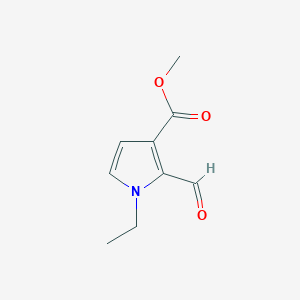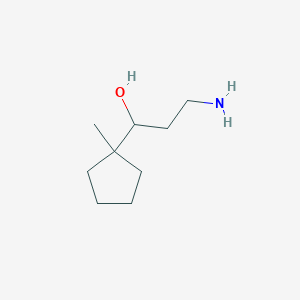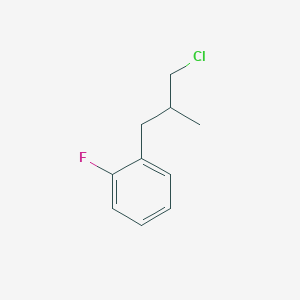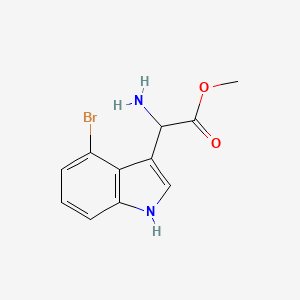![molecular formula C11H21NO B13197655 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13197655.png)
9-Ethyl-1-oxa-4-azaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-1-oxa-4-azaspiro[5.5]undecane is a spirocyclic compound characterized by its unique structural framework, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound is part of a broader class of spirocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities .
Preparation Methods
The synthesis of 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Chemical Reactions Analysis
9-Ethyl-1-oxa-4-azaspiro[5.5]undecane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
9-Ethyl-1-oxa-4-azaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Mechanism of Action
The mechanism of action of 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition can lead to the death of the bacterial cells, making it a potent antituberculosis agent.
Comparison with Similar Compounds
9-Ethyl-1-oxa-4-azaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but lacks the ethyl group at position 9.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Contains additional nitrogen atoms and aryl groups, which can alter its biological activity.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
9-ethyl-1-oxa-4-azaspiro[5.5]undecane |
InChI |
InChI=1S/C11H21NO/c1-2-10-3-5-11(6-4-10)9-12-7-8-13-11/h10,12H,2-9H2,1H3 |
InChI Key |
DVXLFEBATROBMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



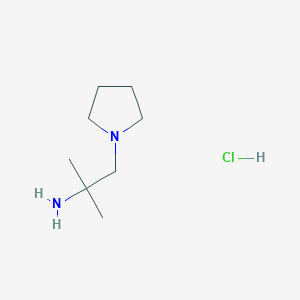
![1-[2-(4-aminopyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13197604.png)
![2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13197612.png)

![3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine](/img/structure/B13197616.png)
